Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester
Overview
Description
Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester is a complex organic compound with the molecular formula C24H48O5. It is also known by other names such as tetraethylene glycol monooctadecanoate and 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl octadecanoate . This compound is a derivative of octadecanoic acid (stearic acid) and is characterized by the presence of multiple ethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester typically involves the esterification of octadecanoic acid with tetraethylene glycol. The reaction is catalyzed by acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, under controlled temperature and pressure conditions . The reaction can be represented as follows:
Octadecanoic acid+Tetraethylene glycol→Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases like pyridine or triethylamine.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of lipid-based drug delivery systems and as a component in cell culture media.
Medicine: Investigated for its potential use in pharmaceutical formulations, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Mechanism of Action
The mechanism of action of octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester is primarily related to its surfactant properties. The compound reduces the surface tension between different phases, facilitating the formation of stable emulsions. In biological systems, it interacts with cell membranes, enhancing the permeability and uptake of various substances. The ethoxy groups play a crucial role in modulating the hydrophilic-lipophilic balance, which is essential for its function as an emulsifier .
Comparison with Similar Compounds
Similar Compounds
- Diethylene glycol monostearate
- Polyethylene glycol monostearate
- Glyceryl monostearate
Uniqueness
Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester is unique due to its multiple ethoxy groups, which provide enhanced solubility and emulsifying properties compared to similar compounds. This makes it particularly useful in applications requiring high stability and compatibility with various solvents .
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(28)32-25-24-31-23-22-30-21-20-29-19-18-27/h27H,2-25H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKDIDITONHJHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059331 | |
Record name | Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106-07-0 | |
Record name | 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl octadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl octadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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